molecular formula C7H3ClF2O2 B175681 4-Chloro-2,6-difluorobenzoic acid CAS No. 196194-58-8

4-Chloro-2,6-difluorobenzoic acid

Cat. No.: B175681
CAS No.: 196194-58-8
M. Wt: 192.55 g/mol
InChI Key: ZCJKTGPZLLGECQ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H3ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

4-Chloro-2,6-difluorobenzoic acid has a wide range of applications in scientific research:

Safety and Hazards

4-Chloro-2,6-difluorobenzoic acid is associated with several hazard statements including H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, suggesting measures to prevent or respond to exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the reaction of 4-chlorobenzoic acid with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure consistency and cost-effectiveness. The process may include steps such as chlorination, fluorination, and purification through crystallization or distillation. The use of advanced equipment and technology helps in achieving high purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid
  • 4-Chloro-2,5-difluorobenzoic acid

Uniqueness

4-Chloro-2,6-difluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

4-chloro-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJKTGPZLLGECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590643
Record name 4-Chloro-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196194-58-8
Record name 4-Chloro-2,6-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196194-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 196194-58-8
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Synthesis routes and methods

Procedure details

A solution of sodium nitrite (220 mg, 3.18 mmol) in concentrated sulphuric acid (2 ml) was added over 15 minutes to a suspension of 4-amino-2,6-difluorobenzoic acid (550 mg, 3.18 mmol) in acetic acid (6 ml) at 15° C. The mixture was stirred at 15° C. for 1 hour then heated to 90° C. and poured into a solution of copper(I)chloride (800 mg) in concentrated hydrochloric acid (11 ml) at 95° C. The mixture was heated at 95° C. for 45 minutes and then allowed to cool. The mixture was diluted with water, extracted with ethyl acetate, the organic extracts dried (MgSO4) and the solvent removed by evaporation to give 4-chloro-2,6-difluorobenzoic acid (600 mg, 98%)
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
Name
copper(I)chloride
Quantity
800 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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